1,3-Dithiane-2-ethanol

Description

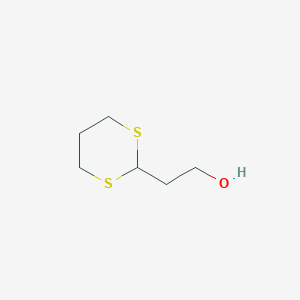

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dithian-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBACVTHKZMQAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509622 | |

| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-48-9 | |

| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1,3-Dithiane-2-ethanol: Principles and Practices

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, primarily for its role as a versatile masked acyl anion. This guide provides an in-depth technical overview of the multi-step synthesis of 1,3-dithiane-2-ethanol, a valuable building block, starting from 1,3-propanedithiol. We will dissect the strategic pathway, delve into the mechanistic underpinnings of the Corey-Seebach reaction and the principle of "Umpolung," and present detailed, field-proven experimental protocols. Emphasis is placed on the causality behind procedural choices, critical safety considerations for handling potent reagents, and methods for purification and characterization, ensuring a reproducible and scalable synthesis.

Introduction: The Power of Polarity Inversion (Umpolung)

In typical organic chemistry, the carbon atom of a carbonyl group is electrophilic. However, the ability to reverse this intrinsic reactivity—a concept termed "Umpolung" or polarity inversion—unlocks synthetic pathways that are otherwise inaccessible.[1][2][3] The Corey-Seebach reaction, developed by E.J. Corey and Dieter Seebach, is the quintessential example of this strategy.[4][5] It utilizes 1,3-dithianes, derived from aldehydes, as "masked acyl anions."[1][3]

The key to this transformation lies in the increased acidity of the C-2 protons of the 1,3-dithiane ring, a result of stabilization afforded by the adjacent sulfur atoms.[2][6] Deprotonation with a strong base generates a nucleophilic carbanion at the C-2 position, effectively inverting the normal electrophilic character of the original carbonyl carbon. This dithianyl anion can then react with a wide array of electrophiles, including epoxides, to form new carbon-carbon bonds.[2][4] This guide focuses specifically on the reaction with ethylene oxide to yield 1,3-dithiane-2-ethanol, a bifunctional molecule poised for further elaboration in complex synthesis, including natural product development.[7][8]

Strategic Synthesis Pathway

The preparation of 1,3-dithiane-2-ethanol from 1,3-propanedithiol is not a single transformation but a strategic three-stage sequence. Each stage must be executed with precision to ensure high yield and purity of the final product.

Caption: Overall workflow for the synthesis of 1,3-dithiane-2-ethanol.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism at each stage is critical for troubleshooting and optimization.

Stage 1: Formation of 1,3-Dithiane

The initial step involves the formation of a cyclic thioacetal from 1,3-propanedithiol and a formaldehyde source.[9] Dimethoxymethane (methylal) is often preferred for its ease of handling over gaseous formaldehyde. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the formaldehyde equivalent towards nucleophilic attack by the sulfur atoms of the dithiol.[10][11][12] This acid-catalyzed process is a reversible equilibrium; the reaction is typically driven to completion by removing the byproducts (e.g., methanol).

Stage 2 & 3: The Corey-Seebach Reaction

This two-part stage is the core of the synthesis.

-

Deprotonation: The C-2 proton of 1,3-dithiane (pKa ≈ 31 in DMSO) is sufficiently acidic to be removed by a very strong, non-nucleophilic base. n-Butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20 °C to -30 °C) is the standard choice for this metalation.[6][8][13] The resulting 2-lithio-1,3-dithiane is a potent nucleophile.

-

Nucleophilic Attack on Ethylene Oxide: The generated carbanion readily attacks one of the electrophilic carbons of the ethylene oxide ring. This results in a concerted ring-opening to form a lithium alkoxide intermediate. The choice of ethylene oxide is deliberate; it is the most direct and efficient electrophile for installing a 2-hydroxyethyl moiety.[2]

-

Protonation: A final aqueous workup quenches the reaction and protonates the lithium alkoxide, yielding the target alcohol, 1,3-dithiane-2-ethanol.

Caption: Reaction mechanism for the conversion of 1,3-dithiane to 1,3-dithiane-2-ethanol.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Concentration | Equivalents | Key Safety Notes |

| Stage 1: 1,3-Dithiane Synthesis | |||||

| 1,3-Propanedithiol | C₃H₈S₂ | 108.23 | - | 1.0 | Stenchant, toxic |

| Dimethoxymethane | C₃H₈O₂ | 76.09 | - | 1.1 | Highly flammable |

| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | 141.93 | - | Catalytic | Corrosive, water-reactive |

| Chloroform | CHCl₃ | 119.38 | - | Solvent | Toxic, carcinogen suspect |

| Stage 2 & 3: 1,3-Dithiane-2-ethanol Synthesis | |||||

| 1,3-Dithiane | C₄H₈S₂ | 120.24 | - | 1.0 | - |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.6 - 2.5 M in hexanes | 1.05 - 1.1 | Pyrophoric, water-reactive |

| Ethylene Oxide | C₂H₄O | 44.05 | - | 1.1 - 1.2 | Toxic, flammable, carcinogen |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent | Peroxide-former, flammable |

Protocol A: Synthesis of 1,3-Dithiane

This protocol is adapted from the robust procedure published in Organic Syntheses.[11]

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Initial Charge: Charge the flask with chloroform, glacial acetic acid, and boron trifluoride diethyl etherate.[11]

-

Reagent Addition: Heat the solution to reflux with vigorous stirring. Prepare a solution of 1,3-propanedithiol (1.0 eq) and dimethoxymethane (1.1 eq) in chloroform. Add this solution dropwise via the dropping funnel over several hours to maintain a controlled reaction.[11]

-

Workup: After the addition is complete, cool the mixture to room temperature. Wash the organic phase successively with water, 10% aqueous potassium hydroxide, and finally with water again.[11]

-

Isolation: Dry the chloroform solution over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.[11]

-

Purification: The resulting solid residue can be purified by recrystallization from hot methanol. Cool the solution slowly and then keep at -20 °C overnight to maximize crystal formation. Collect the colorless crystals by filtration.[11] An expected yield is typically in the range of 80-86%.[11]

Protocol B: Synthesis of 1,3-Dithiane-2-ethanol

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum under an inert atmosphere.

-

Dithiane Solution: Dissolve the purified 1,3-dithiane (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to between -30 °C and -20 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting colorless to pale yellow solution for 1-2 hours at this temperature.[13]

-

Electrophile Addition: Condense ethylene oxide gas (1.1-1.2 eq) into the reaction flask at a low temperature (e.g., -78 °C) or add a pre-made, chilled solution of ethylene oxide in THF. Extreme caution is required. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically an oil or low-melting solid. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,3-dithiane-2-ethanol as a pure product.

Characterization of 1,3-Dithiane-2-ethanol

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the dithiane ring protons, the unique proton at the C-2 position (now a triplet), and the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the dithiane ring and the ethanol side chain.

-

IR Spectroscopy: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, corresponding to the calculated molecular weight of 164.04 g/mol (for C₆H₁₂OS₂).

Critical Safety Considerations

-

1,3-Propanedithiol: Possesses an extremely potent and unpleasant stench. All manipulations should be conducted in a well-ventilated fume hood. Any glassware or equipment that comes into contact with it should be decontaminated with bleach solution.

-

n-Butyllithium (n-BuLi): Is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water. It must be handled under a strictly inert atmosphere using proper syringe and cannula techniques. Always have an appropriate fire extinguisher (Class D) readily available.

-

Ethylene Oxide: Is a highly toxic, flammable, and carcinogenic gas. It should only be handled in a dedicated, high-performance fume hood by experienced personnel with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous solvents are critical for the success of the lithiation step. THF can form explosive peroxides and should be tested and purified before use.

Conclusion and Outlook

The synthesis of 1,3-dithiane-2-ethanol from 1,3-propanedithiol is a classic yet powerful demonstration of Umpolung chemistry. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The dual functionality of the product—a masked carbonyl and a primary alcohol—provides a versatile platform for the construction of more complex molecular architectures, underscoring its continued relevance in the fields of medicinal chemistry and natural product synthesis.

References

-

Corey-Seebach Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

Yadav, J. S., & V, S. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. PMC - NIH. Retrieved from [Link]

-

Synthesis of 1,3-dithianes - Química Organica.org. (n.d.). Retrieved from [Link]

-

Corey, E. J., & Seebach, D. (1970). 1,3-Dithiane. Organic Syntheses, 50, 72. Retrieved from [Link]

-

Dithiane - Wikipedia. (n.d.). Retrieved from [Link]

-

Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Chemistry of 1,3-Dithiane | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

-

Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Retrieved from [Link]

-

Raut, B. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

-

Al-Hadedi, A. A. M., & Smith, K. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185-1191. Retrieved from [Link]

-

2‐Lithio‐1,3‐dithiane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Retrieved from [Link]

-

Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. scribd.com [scribd.com]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Dithiane - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,3-Dithiane-2-ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dithiane-2-ethanol (CAS No: 5633-56-7), a versatile heterocyclic compound with significant applications in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields, offering field-proven insights and detailed methodologies.

Introduction: The Significance of 1,3-Dithiane-2-ethanol

1,3-Dithiane-2-ethanol, also known as 2-(1,3-dithian-2-yl)ethan-1-ol, belongs to the class of 1,3-dithianes, which are sulfur-containing heterocyclic compounds. The dithiane moiety is a cornerstone in modern organic synthesis, primarily for its role as a masked carbonyl group and its ability to undergo umpolung (polarity inversion) reactivity. The presence of a hydroxyl group in 1,3-Dithiane-2-ethanol further enhances its synthetic utility, allowing for its incorporation into a wide array of molecular architectures through various functional group transformations.

Understanding the fundamental physical properties of this compound is paramount for its effective handling, storage, and application in complex synthetic pathways. These properties dictate its behavior in different solvent systems, its thermal stability, and its reactivity, all of which are critical considerations in experimental design and process development.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical behavior of 1,3-Dithiane-2-ethanol.

Figure 1: 2D structure of 1,3-Dithiane-2-ethanol.

Table 1: Key Identifiers for 1,3-Dithiane-2-ethanol

| Identifier | Value |

| IUPAC Name | 2-(1,3-Dithian-2-yl)ethan-1-ol |

| CAS Number | 5633-56-7 |

| Molecular Formula | C₆H₁₂OS₂ |

| Molecular Weight | 164.29 g/mol |

| Canonical SMILES | C1CSCSC1CCO |

| InChI | InChI=1S/C6H12OS2/c7-4-3-6-8-1-2-9-5-6/h6-7H,1-5H2 |

| InChIKey | ULPXGCNSXNLYJJ-UHFFFAOYSA-N |

Physicochemical Properties

Precise experimental data for the physical properties of 1,3-Dithiane-2-ethanol are not extensively reported in publicly available literature. Therefore, the following table includes computed properties from reliable chemical databases, which provide valuable estimates for experimental design.

Table 2: Computed Physical Properties of 1,3-Dithiane-2-ethanol

| Property | Value (Predicted) | Source |

| Boiling Point | 284.6 ± 23.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) |

| Density | 1.2 ± 0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) |

| Flash Point |

Introduction: The Analytical Imperative for 1,3-Dithiane-2-ethanol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3-Dithiane-2-ethanol

In the landscape of synthetic organic chemistry and drug development, 1,3-dithiane derivatives serve as indispensable tools, most notably as masked acyl anion equivalents for carbon-carbon bond formation.[1] 1,3-Dithiane-2-ethanol, a member of this class, incorporates a reactive hydroxyl group, making it a versatile building block for more complex molecular architectures. The precise characterization of this molecule is paramount for ensuring reaction fidelity, assessing purity, and understanding its metabolic fate.

Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive framework for the mass spectrometric analysis of 1,3-Dithiane-2-ethanol, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. We will explore two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural fingerprinting and Liquid Chromatography-Mass Spectrometry (LC-MS) for straightforward molecular weight confirmation.

Physicochemical Profile of 1,3-Dithiane-2-ethanol

A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's chemical and physical properties. These characteristics dictate the optimal choice of sample preparation, chromatographic separation, and ionization technique.

| Property | Value / Description | Significance for MS Analysis |

| Molecular Formula | C₆H₁₂OS₂ | Determines the exact monoisotopic mass. |

| Molecular Weight | 164.29 g/mol | The target mass for the molecular ion in the mass spectrum. |

| Monoisotopic Mass | 164.03328 Da | The precise mass used for high-resolution mass spectrometry. |

| Structure | A 1,3-dithiane ring with a -CH₂CH₂OH substituent at the C2 position. | The presence of the dithiane ring and a primary alcohol functional group dictates the fragmentation behavior and chromatographic properties. |

| Volatility | Semi-volatile. | The compound's volatility is sufficient for GC analysis, but the polar hydroxyl group can lead to poor peak shape and thermal degradation. Derivatization is often required to enhance volatility and thermal stability. |

| Polarity | Moderately polar due to the hydroxyl group. | This polarity influences the choice of GC column (polar columns like WAX phases can be used for underivatized analysis) and makes the compound suitable for reverse-phase LC.[2] |

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Structural Elucidation Workhorse

For a molecule of this nature, GC-MS, particularly with Electron Ionization (EI), is the gold standard for unambiguous identification. The high-energy EI process induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a structural "fingerprint".[3]

The Causality Behind Derivatization: Enhancing Analytical Performance

While direct injection is possible, the presence of the primary alcohol makes 1,3-Dithiane-2-ethanol a prime candidate for derivatization. The active hydrogen of the hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity.

Trimethylsilylation (TMS) is the preferred method. Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar TMS group (-Si(CH₃)₃).

The benefits are threefold:

-

Increased Volatility: The non-polar TMS ether is more volatile than the parent alcohol.

-

Improved Peak Shape: Blocking the polar hydroxyl group minimizes unwanted column interactions, resulting in sharper, more symmetrical peaks.

-

Enhanced Fragmentation Information: The resulting derivative provides additional, structurally informative fragmentation pathways.

Experimental Workflow for GC-MS Analysis

The following diagram outlines a robust workflow for the GC-MS analysis of 1,3-Dithiane-2-ethanol.

Caption: GC-MS workflow for 1,3-Dithiane-2-ethanol analysis.

Step-by-Step GC-MS Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve 1,3-Dithiane-2-ethanol in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration of 1 mg/mL.

-

Transfer 100 µL of this stock solution to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (TMS Ether Formation):

-

To the dry residue, add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, robust platform. |

| MS System | Agilent 5977B MSD or equivalent | Provides reliable EI spectra. |

| Injector | Split/Splitless, 250°C | Ensures efficient vaporization without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for a concentrated sample. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column ideal for separating the TMS-derivatized analyte. |

| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation from solvent and potential impurities. |

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns.[3] |

| Ionization Energy | 70 eV | The industry standard for creating extensive fragmentation and for library matching. |

| MS Source Temp | 230°C | Prevents condensation of analytes in the source. |

| MS Quad Temp | 150°C | Ensures stable mass filtering. |

| Scan Range | m/z 40-500 | Captures the molecular ion and all significant fragments. |

EI Fragmentation Analysis: Decoding the Spectrum

The mass spectrum is a puzzle. By understanding fundamental fragmentation rules for alcohols, ethers (the TMS derivative), and sulfur-containing rings, we can piece together the structure of the analyte.[4][5]

Key Fragmentation Pathways of TMS-derivatized 1,3-Dithiane-2-ethanol:

The molecular ion of the TMS derivative will have an m/z of 236.

Caption: Predicted EI fragmentation of TMS-1,3-Dithiane-2-ethanol.

Interpretation of Key Fragment Ions (TMS Derivative):

| m/z | Proposed Structure / Origin | Mechanistic Insight |

| 236 | [C₉H₂₀OS₂Si]⁺• (Molecular Ion) | Confirms the molecular weight of the derivatized analyte. May be of low intensity. |

| 221 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. A very common and characteristic fragmentation for TMS ethers. |

| 147 | [CH₂(CH₂)₂S-CH-CH₂CH₂OTMS]⁺ | α-Cleavage: This is the most significant fragmentation. It involves the cleavage of the C-C bond between the dithiane ring and the ethanol side chain, with the charge retained on the sulfur-containing fragment. This is highly diagnostic. |

| 119 | [C₄H₇S₂]⁺ | Cleavage of the C-C bond on the other side of the dithiane ring, with charge retention on the dithiane moiety itself. |

| 117 | [CH₂=CH-OTMS]⁺ | A fragment arising from the side chain, often formed after initial ring fragmentation. |

| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation. A hallmark of TMS derivatization, often a very abundant ion. |

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Molecular Weight Confirmation Tool

When the primary goal is rapid confirmation of molecular weight, or when dealing with complex mixtures where GC separation is inadequate, LC-MS with Electrospray Ionization (ESI) is the method of choice.[6] ESI is a "soft" ionization technique that typically imparts a proton to the analyte, forming a protonated molecule [M+H]+ with little to no fragmentation in the source.[7]

Rationale for ESI

For 1,3-Dithiane-2-ethanol, the hydroxyl group provides a site for protonation. While the overall molecule is not highly polar, ESI in positive ion mode is effective. The primary ion observed will be at m/z 165, corresponding to [C₆H₁₂OS₂ + H]⁺.

Step-by-Step LC-MS Protocol

-

Sample Preparation:

-

Dissolve the analyte in a suitable solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 Methanol:Water) to a concentration of approximately 10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

-

-

LC-MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1260 Infinity II or equivalent | Standard HPLC/UHPLC system. |

| MS System | Agilent 6120 Single Quadrupole or equivalent | Sufficient for molecular weight confirmation. |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reverse-phase column for separating moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid provides a source of protons to facilitate ionization. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for generating [M+H]+ ions.[7] |

| Drying Gas Temp | 325°C | Helps desolvate the ESI droplets. |

| Nebulizer Gas | 35 psi | Assists in forming a fine spray. |

| Capillary Voltage | 3500 V | Applied potential to induce charge separation. |

| Scan Range | m/z 100-300 | A narrow range centered around the expected [M+H]+ ion. |

Interpreting ESI-MS Data

The data from an LC-MS experiment is typically simpler than GC-MS. The primary ion of interest will be the protonated molecule.

| m/z | Proposed Ion | Confirmation |

| 165.04 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |

| 187.02 | [M+Na]⁺ | A sodium adduct is commonly observed in ESI. Its presence, 22 Da higher than [M+H]⁺, further validates the molecular weight. |

For further structural confirmation using LC-MS, a tandem mass spectrometer (e.g., a QQQ or Q-TOF) would be required to perform Collision-Induced Dissociation (CID) on the precursor ion at m/z 165. This would yield fragment ions, typically through the loss of neutral molecules like water (H₂O).

Conclusion: A Synergistic Approach

The comprehensive analysis of 1,3-Dithiane-2-ethanol is best achieved by leveraging the complementary strengths of both GC-MS and LC-MS. GC-MS with EI after TMS derivatization provides an unparalleled level of detail for absolute structural confirmation through its rich and reproducible fragmentation patterns. LC-MS with ESI offers a rapid and gentle method for verifying the molecular weight of the intact molecule. For researchers and drug development professionals, mastering these techniques is essential for guaranteeing the identity, purity, and quality of this critical synthetic intermediate.

References

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10451, 1,3-Dithiane. Retrieved from [Link]

-

Kallwass, P., et al. (2013). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 85(15), 7549-7556. Retrieved from [Link]

-

TMP Chem. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dithiane. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Retrieved from [Link]

-

Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

-

PubMed. (2007). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Journal of Mass Spectrometry, 42(10), 1333-1342. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

PubMed. (2016). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 30(1), 107-114. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UPB Scientific Bulletin. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Series B, Vol. 72, Iss. 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? [Forum discussion]. Retrieved from [Link]

-

Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phys.libretexts.org [phys.libretexts.org]

An In-Depth Technical Guide to the Umpolung Reactivity of 2-(1,3-Dithian-2-yl)ethan-1-ol

Executive Summary

In the landscape of modern organic synthesis, the quest for efficient and creative carbon-carbon bond-forming strategies is paramount. The concept of "umpolung," or polarity inversion, represents a cornerstone of this endeavor, enabling chemists to reverse the inherent electrophilic nature of a functional group, thereby unlocking novel synthetic pathways. The 1,3-dithiane moiety, famously exploited in the Corey-Seebach reaction, stands as the archetypal synthon for an acyl anion equivalent. This guide delves into the specific and highly versatile chemistry of a key derivative: 2-(1,3-dithian-2-yl)ethan-1-ol. We will explore its synthesis via an initial umpolung event, its unique potential for sequential umpolung reactivity, and its application as a bifunctional building block in the assembly of complex molecules relevant to pharmaceutical and natural product synthesis. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced synthetic methodologies.

The Principle of Umpolung: Inverting Chemical Reactivity

In organic chemistry, the carbonyl carbon is a classic electrophile due to the polarization of the C=O bond. Nucleophiles readily attack this position. The umpolung strategy, a concept introduced and powerfully demonstrated by Corey and Seebach, provides a method to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1]

This is achieved by converting the carbonyl into a 1,3-dithiane. The protons on the C2 carbon of the dithiane ring, flanked by two sulfur atoms, become sufficiently acidic (pKa ≈ 31) to be removed by a strong, non-nucleophilic base such as n-butyllithium (n-BuLi).[2][3] The resulting 2-lithio-1,3-dithiane is a potent carbon nucleophile, stabilized by the adjacent sulfur atoms, which can then react with a wide array of electrophiles.[1] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the synthetic transformation.[2][3] This fundamental process allows for the formation of ketones, aldehydes, and a variety of other structures that would be challenging to synthesize through traditional bond disconnections.

Protocol 1: Synthesis of 2-(1,3-Dithian-2-yl)ethan-1-ol

This protocol is a representative procedure based on established methodologies. [1] Materials:

-

1,3-Dithiane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Ethylene oxide (condensed, >1.1 eq)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-dithiane and anhydrous THF (~0.2 M concentration).

-

Deprotonation: The solution is cooled to -40 °C in a dry ice/acetonitrile bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature does not exceed -20 °C. The resulting mixture is stirred at this temperature for 1-2 hours.

-

Causality: The low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent. The slow addition maintains temperature control.

-

-

Electrophilic Addition: The reaction mixture is cooled further to -78 °C (dry ice/acetone bath). A pre-cooled solution of ethylene oxide in anhydrous THF is added slowly. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Causality: The nucleophilic attack on the epoxide is highly exothermic. Maintaining a very low initial temperature prevents uncontrolled reaction and potential polymerization of the ethylene oxide.

-

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure alcohol.

Sequential Umpolung: Advanced Reactivity of the Bifunctional Product

A key feature of 2-(1,3-dithian-2-yl)ethan-1-ol is that it still possesses an acidic proton at the C2 position of the dithiane ring. This allows for a second umpolung event, transforming the molecule into a versatile platform for building molecular complexity. However, the free hydroxyl group can interfere with the second deprotonation step by quenching the strong base. Therefore, a protection strategy is required.

Step 1: Protection of the Hydroxyl Group

The primary alcohol is typically protected as a robust yet readily cleavable ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This ensures it remains inert during the subsequent strong base treatment.

Step 2: Second Deprotonation and Alkylation

With the alcohol protected, a second equivalent of n-BuLi can be used to deprotonate the C2 position, generating a new lithiated dithiane species. This nucleophile can then be reacted with a second, different electrophile (E₂). This sequence allows for the controlled, stepwise introduction of two different side chains onto the original masked carbonyl carbon.

Step 3: Deprotection and Unmasking

The final step involves the removal of both the dithiane and the alcohol protecting groups. The dithiane is typically hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride (HgCl₂) or milder, modern alternatives such as o-iodoxybenzoic acid (IBX). [4]The silyl ether is easily cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF). The order of deprotection can be chosen based on the overall synthetic strategy. This sequence ultimately yields a highly functionalized β-hydroxyketone.

Applications in Drug Development & Complex Synthesis

The β-hydroxyketone motif generated through this sequential umpolung strategy is a privileged substructure in a vast number of biologically active natural products and pharmaceutical agents, including polyketides, macrolides, and statin derivatives. The ability to precisely and sequentially install two different substituents (the hydroxyethyl group and a second variable group) provides a powerful and convergent approach to these targets.

For drug development professionals, this methodology offers a reliable route to generate libraries of complex chiral molecules for screening. By varying the second electrophile (E₂), a diverse range of analogs can be synthesized from a common intermediate, facilitating structure-activity relationship (SAR) studies.

| Step | Reagent/Condition | Purpose | Typical Yield |

| Synthesis | 1. n-BuLi, THF, -20°C2. Ethylene Oxide, -78°C | Form C-C bond via umpolung | 75-90% |

| Protection | TBDMSCl, Imidazole, DMF | Protect hydroxyl group | >95% |

| Alkylation | 1. n-BuLi, THF, -78°C2. Electrophile (R-X) | Second C-C bond formation | 70-85% |

| Deprotection | IBX, DMSO or HgCl₂, aq. MeCN | Unmask ketone functionality | 60-80% |

Conclusion

The umpolung reactivity centered around 2-(1,3-dithian-2-yl)ethan-1-ol represents a sophisticated and powerful tool in the synthetic chemist's arsenal. It beautifully illustrates the principles of polarity inversion, starting with its own synthesis and extending to its use as a scaffold for further, sequential functionalization. By combining the reliability of dithiane chemistry with standard protection/deprotection protocols, this approach provides a robust and flexible pathway to valuable β-hydroxyketone building blocks. For scientists engaged in the synthesis of complex molecules and in the discovery of new therapeutic agents, a thorough understanding and application of this methodology can significantly streamline synthetic routes and enable the rapid generation of molecular diversity.

References

A consolidated list of authoritative sources cited within this guide.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

-

CHEM-TUBE. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

-

@Dr.Gargey. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]

-

Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

-

Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74. Retrieved from [Link]

-

Zare, A., et al. (2018). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. ARKIVOC. Retrieved from [Link]

-

Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553-3560. Retrieved from [Link]

Sources

mechanism of acyl anion formation from 1,3-Dithiane-2-ethanol

An In-Depth Technical Guide to the Mechanism of Acyl Anion Formation from 1,3-Dithiane-2-ethanol: A Cornerstone of Umpolung Chemistry

Introduction

In the landscape of organic synthesis, the carbonyl group typically features an electrophilic carbon atom, rendering it susceptible to attack by nucleophiles. The concept of Umpolung , a German term for "polarity inversion," represents a paradigm shift in this understanding, allowing for the temporary reversal of this innate reactivity.[1][2][3] This strategy transforms the electrophilic carbonyl carbon into a nucleophilic species, opening up novel pathways for carbon-carbon bond formation. At the heart of this transformative chemistry lies the 1,3-dithiane, a versatile and robust synthon for the acyl anion.[4][5]

The pioneering work of E.J. Corey and Dieter Seebach in the 1960s established 1,3-dithianes as preeminent acyl anion equivalents, leading to what is now widely known as the Corey-Seebach reaction.[3][6][7][8] This powerful reaction involves the deprotonation of a 1,3-dithiane at the C2 position to generate a potent carbon nucleophile. This guide provides an in-depth technical exploration of the mechanism of acyl anion formation, with a specific focus on 1,3-dithiane-2-ethanol as a key starting material. We will dissect the foundational synthesis of the dithiane precursor, delve into the core mechanics of deprotonation, explore the synthetic utility of the resulting acyl anion, and detail the crucial final step of deprotection to unveil the target carbonyl compound.

Part 1: The Foundation - Synthesis of the 1,3-Dithiane Precursor

The journey towards generating an acyl anion equivalent begins with the synthesis of the 1,3-dithiane scaffold itself. This process involves two key stages: the protection of a carbonyl compound as a thioacetal and the subsequent functionalization to introduce the desired side chain, in this case, the ethanol moiety.

Section 1.1: Thioacetalization - Masking the Carbonyl

The formation of a 1,3-dithiane is achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol.[1][6][9] This reaction serves to "mask" the electrophilic nature of the carbonyl carbon, a crucial prerequisite for the subsequent umpolung.

The mechanism, catalyzed by either a Brønsted or Lewis acid, proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. One of the thiol groups of 1,3-propanedithiol then attacks the activated carbonyl carbon, leading to a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as water, followed by an intramolecular attack by the second thiol group, yields the stable cyclic 1,3-dithiane. The choice of acid catalyst can be critical; Lewis acids like BF₃·OEt₂ are often effective for less reactive ketones.

Caption: Mechanism of Acid-Catalyzed Thioacetalization.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane

-

To a solution of benzaldehyde (10.6 g, 100 mmol) in chloroform (150 mL) is added 1,3-propanedithiol (11.9 g, 110 mmol).

-

The mixture is cooled to 0 °C, and boron trifluoride etherate (BF₃·OEt₂, 1.4 mL, 11 mmol) is added dropwise.

-

The reaction is stirred at room temperature for 2 hours, during which a precipitate may form.

-

The reaction is quenched by the addition of 5% aqueous NaOH solution (50 mL).

-

The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is recrystallized from methanol to afford 2-phenyl-1,3-dithiane as a white solid.

Section 1.2: Generation of 1,3-Dithiane-2-ethanol

To obtain the target precursor, 1,3-dithiane-2-ethanol, the parent 1,3-dithiane (derived from formaldehyde) is first deprotonated to form the 2-lithio-1,3-dithiane, which then acts as a nucleophile. This lithiated species readily attacks an electrophile, in this case, an epoxide such as ethylene oxide, to introduce the desired ethanol side chain.

The mechanism involves the nucleophilic ring-opening of the epoxide by the dithiane anion. The attack occurs at one of the carbon atoms of the epoxide, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final 1,3-dithiane-2-ethanol.

Experimental Protocol: Synthesis of 1,3-Dithiane-2-ethanol

-

A solution of 1,3-dithiane (12.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to -30 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.6 M in hexanes, 65 mL, 104 mmol) is added dropwise, maintaining the temperature below -25 °C. The solution is stirred for 2 hours at this temperature.

-

A solution of ethylene oxide (5.3 g, 120 mmol) in anhydrous THF (20 mL) is added slowly to the solution of the lithiated dithiane.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched with saturated aqueous NH₄Cl solution (50 mL).

-

The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to give 1,3-dithiane-2-ethanol.

Part 2: The Core Mechanism - Deprotonation and Acyl Anion Formation

The formation of the nucleophilic acyl anion equivalent is the pivotal step in Corey-Seebach chemistry. This is achieved by the deprotonation of the C2-substituted 1,3-dithiane, in this instance, 1,3-dithiane-2-ethanol.

Section 2.1: The Acidity of the C2 Proton

The protons attached to the C2 carbon of a 1,3-dithiane are significantly more acidic (pKa ≈ 31) than typical alkane protons.[10][11] This enhanced acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. This stabilization arises from a combination of the inductive effect of the electronegative sulfur atoms and the polarizability of sulfur's valence electrons.[2][10] While older literature often invoked the participation of sulfur's d-orbitals in delocalizing the negative charge, modern computational studies suggest that this is not a major contributing factor.[2]

Section 2.2: The Choice of Base - A Critical Parameter

Given the pKa of the C2 proton, a very strong base is required for efficient deprotonation. n-Butyllithium (n-BuLi) is the base of choice for this transformation.[3][10][11] It is sufficiently strong to quantitatively remove the C2 proton, forming the lithiated dithiane.

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures, ranging from -78 °C to -30 °C.[2][12] These low temperatures are critical to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.

A Note on the Hydroxyl Group: In the case of 1,3-dithiane-2-ethanol, there are two acidic protons: the one at C2 and the one on the hydroxyl group. The addition of one equivalent of n-BuLi will preferentially deprotonate the more acidic hydroxyl group. Therefore, to generate the C2 carbanion, at least two equivalents of the base are required. The first equivalent forms the lithium alkoxide, and the second deprotonates the C2 position. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to the C2 deprotonation.

Section 2.3: The Lithiated Intermediate - The "Masked" Acyl Anion

The product of the deprotonation is a 2-lithio-1,3-dithiane derivative, which serves as the "masked" acyl anion.[2][3] This species is a potent carbon nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.[2][10]

Caption: Formation of the Acyl Anion Equivalent.

Part 3: Reactivity and Synthetic Applications of the Acyl Anion

The synthetic power of the 1,3-dithiane methodology stems from the broad reactivity of the lithiated intermediate with various electrophiles.

Section 3.1: Reaction with Electrophiles

The 2-lithio-1,3-dithiane can react with a diverse range of electrophilic partners, leading to the formation of a variety of important structural motifs.[1][3][10]

| Electrophile | Resulting Product after Deprotection | Product Class |

| Alkyl Halide (R-X) | Ketone | Ketone Synthesis |

| Aldehyde (R'-CHO) | α-Hydroxy Ketone | Acyloin Synthesis |

| Ketone (R'-CO-R'') | α-Hydroxy Ketone | Acyloin Synthesis |

| Epoxide | β-Hydroxy Ketone | β-Hydroxy Ketone Synthesis |

| Carbon Dioxide (CO₂) | α-Keto Acid | α-Keto Acid Synthesis |

| Acyl Chloride (R'-COCl) | 1,2-Diketone | 1,2-Diketone Synthesis |

| Nitrile (R'-CN) | α-Diketone | α-Diketone Synthesis |

Part 4: Deprotection - Unveiling the Carbonyl

The final step in the Corey-Seebach reaction sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality.[10] This deprotection can be challenging due to the high stability of the thioacetal.[4]

Section 4.1: The Challenge of Thioacetal Cleavage

The stability of the 1,3-dithiane ring towards both acidic and basic conditions makes it an excellent protecting group. However, this same stability necessitates specific and often harsh conditions for its removal.

Section 4.2: Common Deprotection Protocols

The most common method for dithiane deprotection involves the use of mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), in an aqueous organic solvent mixture.[5]

The mechanism is believed to involve the coordination of the mercury(II) ion to the sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds. The insoluble mercury sulfide precipitates, driving the reaction to completion.

Caption: Deprotection of a 1,3-Dithiane using Mercury(II) Salts.

Experimental Protocol: Deprotection of a 2,2-Disubstituted-1,3-dithiane

-

The 2,2-disubstituted-1,3-dithiane (10 mmol) is dissolved in a mixture of acetonitrile (80 mL) and water (20 mL).[5]

-

Mercury(II) chloride (5.4 g, 20 mmol) and mercury(II) oxide (4.3 g, 20 mmol) are added to the solution.[5]

-

The resulting suspension is stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the mixture is filtered through a pad of Celite to remove the insoluble mercury salts.[5]

-

The filtrate is extracted with diethyl ether (3 x 50 mL).[5]

-

The combined organic layers are washed with saturated aqueous ammonium acetate, water, and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude ketone, which can be further purified by distillation or column chromatography.[5]

Due to the toxicity of mercury salts, several alternative deprotection methods have been developed, including oxidative methods (e.g., with N-bromosuccinimide or bis(trifluoroacetoxy)iodobenzene) and other metal-mediated processes.

Conclusion

The formation of an acyl anion equivalent from 1,3-dithiane derivatives is a cornerstone of modern organic synthesis, exemplifying the power of umpolung chemistry. The journey from a simple carbonyl compound to a versatile nucleophilic acyl anion synthon, as detailed in this guide with 1,3-dithiane-2-ethanol, showcases a robust and highly adaptable methodology for the construction of complex molecular architectures. The ability to form carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies has cemented the Corey-Seebach reaction as an indispensable tool for researchers, scientists, and drug development professionals. As the field of organic synthesis continues to evolve, the principles of polarity inversion pioneered by this chemistry will undoubtedly continue to inspire new and innovative synthetic transformations.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

-

Unnamed Author. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]

-

Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

Smith, K., Al-Zuhairi, S. K., & Al-Nakib, D. J. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185–1193. [Link]

-

Unnamed Author. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

-

Page, P. C. B., et al. (1990). Anion Reactions of 1,3-Dithiane 1,3-Dioxide with Carbonyl Compounds: High Diastereoselectivity with Aromatic Aldehydes under Conditions of Equilibrium Control. The Journal of Organic Chemistry, 55(20), 5444-5449. [Link]

-

Yus, M., & Nájera, C. (2004). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 60(40), 8693-8745. [Link]

-

Sharma, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(10), 3286. [Link]

-

Encyclopedia.pub. (2023, May 30). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]

-

ResearchGate. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Stability and Storage of 1,3-Dithiane-2-ethanol

Introduction: The Role of 1,3-Dithiane-2-ethanol in Modern Synthesis

1,3-Dithiane-2-ethanol is a bifunctional molecule of significant interest to researchers and professionals in drug development and complex molecule synthesis. It incorporates the robust 1,3-dithiane core, a widely utilized protecting group for carbonyl compounds and a cornerstone in the principles of umpolung or polarity inversion chemistry. The presence of a primary alcohol functionality on the C2-substituent provides a versatile handle for further synthetic transformations. Understanding the stability and optimal storage conditions of this reagent is paramount to ensuring its integrity, which in turn guarantees reproducibility and success in multi-step synthetic campaigns. This guide provides an in-depth analysis of the chemical stability of 1,3-Dithiane-2-ethanol, potential degradation pathways, and field-proven protocols for its long-term storage and handling.

Pillar I: Chemical Stability Profile

The stability of 1,3-Dithiane-2-ethanol is best understood by considering the two key structural components: the 1,3-dithiane ring and the ethanol sidechain.

The Robust 1,3-Dithiane Core

The 1,3-dithiane moiety is renowned for its high stability under a broad range of chemical conditions, which is a primary reason for its widespread use as a protecting group for aldehydes and ketones.[1] It is generally resistant to both acidic and basic environments, as well as to many nucleophilic and reducing agents.[1]

However, the stability of the dithiane ring is not absolute. Its degradation is typically induced by specific, often harsh, chemical treatments intended for its removal (deprotection) in a synthetic sequence. These conditions represent the primary incompatibilities and potential degradation pathways for 1,3-Dithiane-2-ethanol.

The Reactive Ethanol Sidechain

The primary alcohol group of the ethanol substituent introduces an additional layer of reactivity to the molecule. While the dithiane core may be stable under certain conditions, the hydroxyl group can participate in reactions typical of primary alcohols, such as oxidation, esterification, and etherification.

Pillar II: Potential Degradation Pathways and Chemical Incompatibilities

A thorough understanding of the potential degradation mechanisms is crucial for establishing effective storage and handling protocols.

Oxidative Cleavage of the Dithiane Ring

The most significant degradation pathway for the 1,3-dithiane ring is oxidative cleavage. The sulfur atoms are susceptible to oxidation, which can lead to the cleavage of the C-S bonds and the regeneration of the parent carbonyl group. Reagents known to effect this transformation are strong oxidizing agents. Therefore, 1,3-Dithiane-2-ethanol is incompatible with:

-

Peroxides: Hydrogen peroxide, in the presence of a catalyst, can deprotect 1,3-dithianes.[2]

-

Hypervalent Iodine Reagents: Reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene are effective for the cleavage of dithianes.[2]

-

Heavy Metal Salts: Historically, salts of mercury (e.g., HgCl₂) have been used for dithiane deprotection, exploiting the high affinity of Hg(II) for thiols.[3][4] Due to their toxicity, these are less commonly used now but represent a significant incompatibility.

Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to slow oxidative degradation.

Oxidation of the Ethanol Sidechain

The primary alcohol of the ethanol group can be oxidized to the corresponding aldehyde or carboxylic acid. This reaction is a common transformation in organic synthesis and can be effected by a wide range of oxidizing agents, including those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO₄), as well as milder, more selective reagents. It is important to note that some of the reagents used for dithiane cleavage are also strong oxidants and could potentially oxidize the alcohol functionality.

Hydrolytic Instability under Forcing Conditions

While generally stable to hydrolysis, the 1,3-dithiane ring can be cleaved under forcing acidic conditions, particularly in the presence of reagents that facilitate the hydrolysis of thioacetals.[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1,3-Dithiane-2-ethanol.

Caption: Potential degradation pathways for 1,3-Dithiane-2-ethanol.

Pillar III: Recommended Storage and Handling Protocols

Based on the stability profile and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term integrity of 1,3-Dithiane-2-ethanol.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation of the sulfur atoms and the alcohol. |

| Container | Use a tightly sealed, amber glass container. | Protects from light, which can catalyze oxidative processes, and prevents exposure to air and moisture. |

| Moisture | Store in a dry environment. Avoid exposure to moisture. | While the dithiane ring is relatively stable to hydrolysis, excess moisture can facilitate certain degradation pathways. |

| Purity | Use high-purity material and avoid contamination. | Contaminants, particularly metal ions, can catalyze degradation. |

Experimental Protocols for Stability Assessment

To ensure the quality of 1,3-Dithiane-2-ethanol, particularly after prolonged storage, a series of analytical tests should be performed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 1,3-Dithiane-2-ethanol and quantify any degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of 1,3-Dithiane-2-ethanol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be:

-

0-2 min: 95% A, 5% B

-

2-15 min: Ramp to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and analyze the chromatogram. The purity can be determined by the area percentage of the main peak. The presence of new peaks may indicate degradation products.

Structural Integrity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 1,3-Dithiane-2-ethanol and identify any structural changes due to degradation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the obtained spectra with a reference spectrum of a pure, freshly prepared sample. Look for the characteristic peaks of the dithiane ring protons and the ethanol sidechain. The appearance of new signals, particularly in the aldehyde or carboxylic acid regions of the ¹H NMR spectrum, would indicate oxidation of the alcohol.

Workflow for Handling and Stability Testing

The following workflow outlines the recommended procedure for handling and testing a new batch or a stored sample of 1,3-Dithiane-2-ethanol.

Caption: Recommended workflow for quality control of 1,3-Dithiane-2-ethanol.

Conclusion

1,3-Dithiane-2-ethanol is a stable and versatile synthetic building block when stored and handled correctly. Its primary vulnerabilities are oxidative degradation of the dithiane ring and oxidation of the ethanol sidechain. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this valuable reagent can be maintained. Regular analytical assessment using techniques such as HPLC and NMR is a critical component of a robust quality control program, ensuring the reliability of this compound in demanding synthetic applications.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

-

Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, April 29). Dithiane. In Wikipedia. Retrieved from [Link]

-

Hashemi, M. M., & Rahimi, A. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. E-Journal of Chemistry, 3(4), 323-327. Retrieved from [Link]

-

Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Retrieved from [Link]

-

Kolb, M. (2010). Developments in the Deprotection of Thioacetals. Synthesis, 2010(12), 1953-1978. Retrieved from [Link]

Sources

Methodological & Application

The Versatility of 1,3-Dithiane-2-ethanol: A Comprehensive Guide to its Role as a Masked Acyl Anion Equivalent

In the intricate world of organic synthesis, the strategic manipulation of chemical reactivity is paramount. The concept of "umpolung," or the reversal of polarity, stands as a powerful testament to the ingenuity of chemists in forging complex molecular architectures. This guide delves into the practical applications and theoretical underpinnings of 1,3-dithiane-2-ethanol, a bifunctional building block that serves as a potent masked acyl anion equivalent. By leveraging the unique properties of the 1,3-dithiane moiety, researchers can unlock novel synthetic pathways, particularly in the construction of polyfunctional molecules relevant to pharmaceutical and materials science. This document provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Power of Umpolung: Understanding the 1,3-Dithiane System

At the heart of this chemistry lies the 1,3-dithiane functional group, a cyclic thioacetal that ingeniously inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one. This transformation, pioneered by Corey and Seebach, has become a cornerstone of modern organic synthesis.[1][2]

Normally, the carbon atom of a carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. However, when an aldehyde is converted into a 1,3-dithiane, the proton on the carbon atom flanked by the two sulfur atoms (the C-2 position) becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium (n-BuLi).[3] This deprotonation generates a resonance-stabilized carbanion, the 2-lithio-1,3-dithiane, which behaves as a potent nucleophile—an acyl anion equivalent.[2][4] This nucleophilic center can then be reacted with a wide array of electrophiles to form new carbon-carbon bonds.[5]

The stability of the dithiane anion is attributed to the polarizability of the sulfur atoms and the ability of their d-orbitals to delocalize the negative charge.[5] This stability allows for clean and efficient reactions with various electrophiles, a feature that is not readily achievable with oxygen-based acetals.

Synthesis of 1,3-Dithiane-2-ethanol: A Key Building Block

The introduction of a hydroxyethyl substituent at the C-2 position of the 1,3-dithiane ring creates the versatile building block, 1,3-dithiane-2-ethanol. This is typically achieved by reacting the 2-lithio-1,3-dithiane anion with ethylene oxide. The epoxide serves as a two-carbon electrophile, and the subsequent ring-opening reaction yields the desired β-hydroxy dithiane.

Caption: Synthetic workflow for 1,3-dithiane-2-ethanol.

Experimental Protocol: Synthesis of 1,3-Dithiane-2-ethanol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,3-Dithiane | 120.24 | 12.0 g | 0.10 | Must be pure and dry. |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, freshly distilled. |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 | Titrated solution. |

| Ethylene oxide | 44.05 | ~5.3 g (condensed) | ~0.12 | Highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood. |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Charging the Flask: The flask is charged with 1,3-dithiane (12.0 g, 0.10 mol) and anhydrous THF (200 mL). The solution is stirred until the dithiane is fully dissolved and then cooled to -20 °C using a dry ice/acetone bath.

-

Formation of the Lithio-dithiane: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -10 °C. The resulting colorless to pale yellow solution is stirred at -10 °C for 1 hour.

-

Reaction with Ethylene Oxide: The reaction mixture is cooled to -78 °C. Ethylene oxide (approximately 5.3 g, 0.12 mol), pre-condensed into a cooled, graduated cylinder, is added to the reaction mixture via a cannula. Caution: Ethylene oxide is a toxic gas. This step must be performed in a well-ventilated fume hood.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Work-up and Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,3-dithiane-2-ethanol as a colorless oil.

Applications in Organic Synthesis: A Bifunctional Linchpin

The synthetic utility of 1,3-dithiane-2-ethanol stems from its bifunctional nature. It possesses a masked carbonyl group (the dithiane) and a nucleophilic hydroxyl group. This allows for a variety of synthetic manipulations:

-

Protection and Further Functionalization: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether, benzyl ether) to allow for further elaboration at the C-2 position of the dithiane ring (after deprotonation).

-

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate), enabling subsequent nucleophilic substitution reactions.

-

Deprotection to Reveal the Carbonyl: The dithiane can be hydrolyzed to unveil the carbonyl group, yielding a β-hydroxy aldehyde or a derivative thereof.

Caption: Synthetic utility of 1,3-dithiane-2-ethanol.

Protocol: Deprotection of 1,3-Dithiane-2-ethanol to 3-Hydroxypropanal

The final and crucial step in utilizing the masked acyl anion is the deprotection of the dithiane to regenerate the carbonyl group. A variety of methods exist, ranging from the traditional use of toxic mercury salts to milder, more modern oxidative procedures.[1][6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,3-Dithiane-2-ethanol | 164.29 | 1.64 g | 0.01 | Starting material from previous synthesis. |

| Mercury(II) chloride (HgCl₂) | 271.52 | 5.43 g | 0.02 | Highly Toxic! Handle with extreme care. |

| Calcium carbonate (CaCO₃) | 100.09 | 2.50 g | 0.025 | Acts as an acid scavenger. |

| Acetonitrile | 41.05 | 40 mL | - | |

| Water | 18.02 | 10 mL | - |

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask is charged with 1,3-dithiane-2-ethanol (1.64 g, 0.01 mol), acetonitrile (40 mL), and water (10 mL).

-

Addition of Reagents: Calcium carbonate (2.50 g, 0.025 mol) and mercury(II) chloride (5.43 g, 0.02 mol) are added to the stirred solution.

-

Reaction: The resulting suspension is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the mercury salts and calcium carbonate. The filter cake is washed with acetonitrile.

-

Isolation: The filtrate is concentrated under reduced pressure to afford the crude 3-hydroxypropanal. Note: 3-Hydroxypropanal is often unstable and prone to polymerization. It is typically used immediately in the next synthetic step without extensive purification.

Conclusion

1,3-Dithiane-2-ethanol stands as a testament to the power of strategic functional group manipulation in organic synthesis. Its role as a masked acyl anion equivalent, combined with the presence of a versatile hydroxyl group, makes it a valuable bifunctional building block for the construction of complex molecules. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers, enabling them to confidently employ this reagent in their synthetic endeavors. As the demand for more sophisticated and highly functionalized molecules continues to grow, the principles of umpolung chemistry, exemplified by reagents like 1,3-dithiane-2-ethanol, will undoubtedly remain at the forefront of innovative synthetic design.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]7]

-

Shivaprasad, H. S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]5]

-

Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 3631-3636.[5]

-

Kaur, N., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6685.[1]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]2]

-

Corey, E. J., & Seebach, D. (1971). 1,3-Dithiane. Organic Syntheses, 51, 72.[1]

-

ChemTube3D. (n.d.). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]4]

-

ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. Retrieved from [Link]]

-

Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399.[7]

Sources

Application Notes & Protocols: The Strategic Utility of 1,3-Dithiane-2-ethanol in Complex Natural Product Synthesis

These application notes provide an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 1,3-dithiane-2-ethanol as a versatile building block in the synthesis of complex natural products. This document elucidates the underlying chemical principles, showcases its utility in advanced synthetic strategies, and provides detailed, field-proven protocols.

Introduction: The Power of Polarity Inversion and Masked Functionality

The art of organic synthesis often hinges on the ability to reverse the inherent polarity of functional groups, a concept elegantly termed "umpolung" by Seebach.[1] The 1,3-dithiane moiety is a cornerstone of this strategy, effectively masking an aldehyde's electrophilic carbonyl carbon and transforming it into a potent nucleophilic center upon deprotonation.[2] This polarity inversion allows for the formation of carbon-carbon bonds that would otherwise be challenging to construct.